N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Description
This compound features a hybrid heterocyclic scaffold combining 1,3,4-thiadiazole and thiazole rings linked via an acetamide group. The 5-methyl substitution on the thiadiazole ring and the 2-((2-oxo-2-phenylethyl)thio) moiety on the thiazole ring contribute to its unique physicochemical and biological properties. Such derivatives are often explored for antimicrobial, anticancer, and enzyme-inhibitory activities due to the sulfur-rich heterocycles, which enhance binding to biological targets .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S3/c1-10-19-20-15(25-10)18-14(22)7-12-8-23-16(17-12)24-9-13(21)11-5-3-2-4-6-11/h2-6,8H,7,9H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAUPCFEWOMRPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole and thiazole rings One common approach is to start with 5-methyl-1,3,4-thiadiazol-2-ylamine and react it with appropriate reagents to introduce the thiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups leading to a variety of derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research has shown that derivatives of thiadiazole and thiazole exhibit promising anticancer properties against various cancer cell lines. For instance, compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide have been tested against human cancer cell lines such as SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated that several derivatives displayed comparable growth inhibition values to standard chemotherapeutic agents like Adriamycin .
1.2 Mechanism of Action
The anticancer activity is believed to be linked to the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation. The presence of the thiadiazole and thiazole moieties enhances the interaction with biological targets involved in cancer progression .
Agricultural Applications
2.1 Pesticidal Properties
This compound has also been investigated for its potential use as a pesticide. Compounds containing thiadiazole structures are known for their effectiveness against various pests and pathogens affecting crops. The thiazole ring contributes to the compound's bioactivity by enhancing its stability and reactivity in agricultural settings .
2.2 Case Studies
Several studies have demonstrated the efficacy of thiadiazole derivatives in controlling agricultural pests. For example, field trials have shown that these compounds can significantly reduce populations of harmful insects while being less toxic to beneficial organisms .
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis of this compound is crucial for optimizing its applications. The synthesis typically involves multi-step reactions where thiadiazole and thiazole derivatives are combined through various coupling methods .
3.1 Structural Variants
The activity of these compounds can be influenced by minor modifications to their structure. Research indicates that variations in substituents on the thiadiazole or thiazole rings can lead to significant changes in biological activity, highlighting the importance of SAR studies in drug design .
Data Tables
| Application Area | Specific Use | Evidence/Case Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Tested against SK-MEL-2, HL-60, HeLa, MCF7 cells |
| Agricultural Sciences | Pesticidal properties | Field trials showing efficacy against pests |
| Synthesis | Multi-step reactions | Involves coupling of thiadiazole and thiazole |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Quinazolinone Analogs (e.g., ): The sulfamoyl group in these compounds correlates with heightened antibacterial efficacy, suggesting that electron-withdrawing substituents may enhance activity relative to the target’s phenylethylthio group.
- Pyrimidoindole Derivatives (e.g., ): The planar aromatic system in these analogs likely facilitates intercalation into DNA or enzyme active sites, a feature absent in the target compound.
Physicochemical Properties
- Melting Points: Quinazolinone derivatives (e.g., ) exhibit higher melting points (251–315°C) due to rigid aromatic cores, whereas the target compound likely has a lower melting point due to its flexible thioether chain.
- Solubility: The ethylphenoxy substituent in improves lipid solubility compared to the target’s polar thioether group.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential as an antimicrobial, anticancer, and antiparasitic agent based on available literature and research findings.
Structural Overview
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₃H₁₅N₃O₂S₂
- Molecular Weight : 277.37 g/mol
- SMILES Notation : CC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC(C)C
This structural complexity contributes to its biological activity, particularly through interactions with various biological targets.
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole moiety can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- A notable derivative demonstrated superior activity compared to standard antibiotics such as itraconazole .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. The compound has shown promising cytotoxic effects against several cancer cell lines.
| Cell Line | IC₅₀ (μg/mL) |
|---|---|
| HCT116 (Colon) | 3.29 |
| H460 (Lung) | 10.0 |
| MCF-7 (Breast) | 0.28 |
These values indicate a strong potential for these compounds in cancer therapy . The mechanism of action often involves the induction of apoptosis in cancer cells without affecting normal cells significantly.
Antiparasitic Activity
The antiparasitic potential of thiadiazole derivatives has been highlighted in studies focusing on their efficacy against parasites such as Trypanosoma cruzi and Trypanosoma brucei. For example, some derivatives have been shown to exhibit significant activity against drug-resistant forms of trypanosomiasis .
Study 1: Antimicrobial Efficacy
In a comparative study, several thiadiazole derivatives were synthesized and tested against common pathogens. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced antibacterial properties compared to their unsubstituted counterparts.
Study 2: Cytotoxicity in Cancer Models
A series of experiments involving human cancer cell lines demonstrated that certain modifications to the thiadiazole structure led to increased cytotoxicity. The most effective compounds were those that contained additional aromatic groups, enhancing their interaction with cellular targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
